3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile
Description
3-(2,2-Dimethylthiomorpholin-4-yl)propanenitrile is a nitrile-containing compound featuring a 2,2-dimethylthiomorpholine substituent. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is substituted with two methyl groups at the 2-position, enhancing steric hindrance and conformational stability. This compound is hypothesized to serve as a pharmaceutical intermediate or a precursor in agrochemical synthesis due to its structural complexity and functional versatility.
Properties
CAS No. |
1603249-42-8 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile |
InChI |
InChI=1S/C9H16N2S/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3,5-8H2,1-2H3 |
InChI Key |
AZJHPGBSJZQULH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCC#N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and nitrile group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparative Structural Analysis with Similar Compounds
Key Structural Features
- Target Compound : The thiomorpholine ring provides a saturated sulfur-containing scaffold, which contrasts with aromatic substituents in analogs. The 2,2-dimethyl groups reduce ring flexibility and may improve metabolic stability .
- 3-(2,4-Dichlorophenoxy)propanenitrile: Features a dichlorophenoxy group, introducing aromaticity and electron-withdrawing chlorine atoms. This enhances UV stability and reactivity in electrophilic substitutions .
- Compound 9 (): A nucleotide-derived propanenitrile with a silyl-protected sugar moiety and phosphino group. Its complexity highlights use in nucleotide synthesis, contrasting with the target compound’s simpler heterocyclic design .
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A propanol derivative with thiophene and amine groups, emphasizing alcohol/amine functionality over nitrile reactivity .
Structural Comparison Table
Physicochemical Properties and Reactivity
- Solubility: Sulfur in thiomorpholine may reduce aqueous solubility relative to oxygen-containing analogs like 3-(2,4-dichlorophenoxy)propanenitrile.
- Reactivity: The nitrile group’s reactivity is modulated by substituents—electron-withdrawing chlorine in dichlorophenoxy derivatives may accelerate nucleophilic additions, while the thiomorpholine’s electron-rich sulfur could stabilize adjacent charges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
